![molecular formula C9H13N3 B1409092 1,3-dicyclopropyl-1H-pyrazol-5-amine CAS No. 1808163-37-2](/img/structure/B1409092.png)
1,3-dicyclopropyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
DCPPA can be synthesized through various methods. One notable approach involves palladium-catalyzed amino group arylation based on the Buchwald–Hartwig reaction. In this efficient process, XPhos serves as a ligand, and KOH acts as a base. Unlike previous procedures, this one proceeds in a single step, utilizing commercially available aminopyrazoles and aryl halides. The resulting 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines exhibit satisfactory yields .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
This compound is used in Pd-catalyzed C–N bond formation for synthesizing various pyrazole derivatives, which are important in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, it is used for NMR, HPLC, LC-MS, UPLC studies to understand its properties and reactions .
These are some of the unique applications of 1,3-dicyclopropyl-1H-pyrazol-5-amine in scientific research. Each application utilizes the compound’s properties to contribute to different fields of study.
BenchChem Springer Link Ambeed
properties
IUPAC Name |
2,5-dicyclopropylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-5-8(6-1-2-6)11-12(9)7-3-4-7/h5-7H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCXWZMLHZRLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dicyclopropyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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